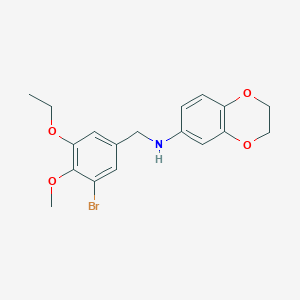![molecular formula C22H28N2O3 B283445 N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283445.png)
N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide, also known as AEBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzylamide derivatives and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide involves its binding to the ATP-binding site of protein kinases, leading to the inhibition of their activity. This inhibition results in the downregulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. The downregulation of these pathways leads to the inhibition of cell growth, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK. It has also been shown to inhibit the activation of NF-κB and the production of reactive oxygen species (ROS). Furthermore, N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide has been shown to reduce the expression of various inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide in lab experiments is its ability to inhibit protein kinases, making it a useful tool for studying various signaling pathways. However, one of the limitations of using N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide is its potential toxicity, which may affect cell viability and lead to false results. Therefore, it is important to determine the optimal concentration of N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide to use in experiments to ensure its effectiveness without causing toxicity.
Future Directions
There are several future directions for N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide research, including its potential use in combination therapy for cancer treatment, its role in regulating immune responses, and its potential use as a therapeutic agent for other diseases, such as neurodegenerative diseases. Furthermore, further studies are needed to determine the optimal concentration and dosage of N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide for different applications and to investigate its potential side effects. Overall, N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide has shown promising results in scientific research, and further studies are needed to fully understand its potential therapeutic applications.
Synthesis Methods
N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide has been synthesized through different methods, including the reaction of 4-(allyloxy)-3-ethoxybenzaldehyde with 4-aminophenylbutyric acid, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 4-(allyloxy)-3-ethoxybenzaldehyde with 4-aminophenylbutyric acid methyl ester, followed by the reduction of the resulting imine with sodium borohydride. The purity of the synthesized N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide can be confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide has been extensively studied for its potential therapeutic applications, including its role as an anticancer agent, anti-inflammatory agent, and antiviral agent. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[4-[(3-ethoxy-4-prop-2-enoxyphenyl)methylamino]phenyl]butanamide |
InChI |
InChI=1S/C22H28N2O3/c1-4-7-22(25)24-19-11-9-18(10-12-19)23-16-17-8-13-20(27-14-5-2)21(15-17)26-6-3/h5,8-13,15,23H,2,4,6-7,14,16H2,1,3H3,(H,24,25) |
InChI Key |
SOCJKOWIDBJNKW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OCC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)



![(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
![N-{4-[(3-ethoxybenzyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B283376.png)
![N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B283377.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B283378.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B283380.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283382.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B283384.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B283386.png)